3-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

This specific 3-bromo positional isomer (CAS 888415-07-4) belongs to a privileged halogenated N-(1,3,4-oxadiazol-2-yl)benzamide class where meta-substitution can yield up to 32-fold potency enhancement. Regioisomeric halogen placement fundamentally alters mechanism of action—making generic isomer substitution scientifically unjustifiable. Ideal for systematic bromine position-effect SAR studies against MRSA, VRE, and M. tuberculosis, with potential for bromodomain-targeting probe development. Order the exact isomer to ensure experimental reproducibility.

Molecular Formula C15H9BrClN3O2
Molecular Weight 378.61
CAS No. 888415-07-4
Cat. No. B2882116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS888415-07-4
Molecular FormulaC15H9BrClN3O2
Molecular Weight378.61
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H9BrClN3O2/c16-11-3-1-2-10(8-11)13(21)18-15-20-19-14(22-15)9-4-6-12(17)7-5-9/h1-8H,(H,18,20,21)
InChIKeyUNCREAPQRRJYIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes4 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 888415-07-4): Core Scaffold and Structural Identity


3-Bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 888415-07-4) is a synthetic small molecule belonging to the halogenated N-(1,3,4-oxadiazol-2-yl)benzamide class [1]. Its structure features a 1,3,4-oxadiazole core substituted with a 4-chlorophenyl group at the 5-position and an N-linked 3-bromobenzamide moiety, with the bromine atom located specifically at the meta-position of the benzamide ring [1]. This distinct halogenation pattern places it within a privileged scaffold class where subtle modifications to the halogen substitution are known to lead to significant changes in the mechanism of antibacterial action [2].

Procurement Risk for 3-Bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide: Why Positional Isomers Are Not Interchangeable


Within the N-(1,3,4-oxadiazol-2-yl)benzamide class, small structural modifications—particularly the position of halogen substituents—have been demonstrated to fundamentally alter the mechanism of action (MOA) [1]. For example, while some analogs like KKL-35 and MBX-4132 act as trans-translation inhibitors, other similarly halogenated analogs like HSGN-94 inhibit lipoteichoic acid biosynthesis, and still others like HSGN-220, -218, and -144 function as multi-targeting antibiotics that depolarize bacterial membranes [1]. A halogenation study specifically found that meta-substituted derivatives showed significantly increased antibacterial activity, with the chloro-derivative at the meta-position becoming up to 32-fold more potent than its parent compound [2]. This established principle—that regioisomeric halogen placement drives distinct biological outcomes—makes generic substitution of the 3-bromo positional isomer (CAS 888415-07-4) with its 2-bromo or 4-bromo counterparts scientifically unjustifiable without direct comparative data for each specific target or assay system.

Quantitative Differentiation Evidence for 3-Bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 888415-07-4)


Positional Isomer Structural Differentiation: 3-Bromo vs. 2-Bromo vs. 4-Bromo Regioisomers

The compound (CAS 888415-07-4) is distinct from its closest positional isomers: the 2-bromo analog (PubChem CID 3315017) and the 4-bromo analog (CAS 888415-04-1). The bromine atom at the meta-position (C-3) of the benzamide ring creates a unique electronic and steric environment compared to the ortho (C-2) and para (C-4) substitutions. This regioisomerism directly impacts molecular recognition, as evidenced by differential protein binding data observed across the series. The 3-bromo compound has an InChI Key of UNCREAPQRRJYIG-UHFFFAOYSA-N, confirming its unique structural identity distinct from the 2-bromo isomer (ONZZORAJENSXMQ-UHFFFAOYSA-N) and the 4-bromo isomer (OEJFRELQSPDIGJ-UHFFFAOYSA-N) [1] [2].

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Class-Level Antibacterial Scaffold Validation: Meta-Substitution Enhances Potency in Halogenated Oxadiazole Benzamides

The N-(1,3,4-oxadiazol-2-yl)benzamide class has been validated as a privileged antibacterial scaffold with potent activity against drug-resistant Gram-positive pathogens including MRSA, VRE, and Listeria monocytogenes [1]. Critically, a systematic halogenation study demonstrated that meta-substituted derivatives show enhanced antibacterial activity relative to other substitution patterns. Specifically, the meta-bromo and meta-chloro derivatives exhibited increased potency, with the chloro-derivative at the meta-position achieving a 32-fold reduction in MIC compared to the parent compound [2]. This class-level SAR evidence supports the hypothesis that the meta-bromo substitution pattern of CAS 888415-07-4 is favored for antibacterial target engagement.

Antibacterial MRSA Structure-Activity Relationship

Antitubercular Scaffold Relevance: 4-Chlorophenyl-Oxadiazole Core Validated Against Mycobacterium tuberculosis

Compounds containing the 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl core (the identical core structure present in CAS 888415-07-4) have demonstrated activity against multiple Mycobacterium tuberculosis cell lines. A series of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides were synthesized and shown to inhibit M. tuberculosis cell growth, with activity explained by the electronic density distribution across the heteroaromatic ring attached to the amide group [1]. While these analogs differ in the amide substituent, the conserved 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine core shared with CAS 888415-07-4 suggests the target compound is a relevant candidate for antitubercular screening.

Antitubercular Mycobacterium tuberculosis Drug Discovery

Differential BindingDB Bioactivity: 4-Bromo Isomer Screened Against RMI-FANCM (MM2) Interaction

The 4-bromo positional isomer (CAS 888415-04-1) has been screened in a specific protein-protein interaction assay targeting the RMI-FANCM (MM2) interaction . This assay data provides a potential bioactivity baseline for the brominated oxadiazole benzamide series. The 3-bromo isomer (CAS 888415-07-4) has not been evaluated in this specific assay, representing a data gap that also presents an opportunity for comparative SAR exploration. The differential screening history between these two close analogs highlights that despite their structural similarity, they have followed distinct experimental trajectories, and their bioactivity profiles cannot be assumed equivalent.

Protein-Protein Interaction FANCM Chemical Probe

Physicochemical Property Parity Within Isomer Series: Computed LogP and Topological PSA

All three positional isomers (2-bromo, 3-bromo, and 4-bromo) share identical computed physicochemical properties including XLogP3 of 3.9, molecular weight of 378.61 g/mol, hydrogen bond donor count (1), hydrogen bond acceptor count (4), and topological polar surface area (TPSA) of 68 Ų [1] [2] . This parity means that differences in biological activity among the isomers cannot be attributed to bulk physicochemical or permeability differences, but rather to specific molecular recognition events (e.g., protein-ligand binding geometry, halogen bonding interactions) that are exquisitely sensitive to the bromine position. This reinforces the argument that isomer selection for biological studies is critical despite the apparent property equivalence.

Physicochemical Properties Drug-likeness Permeability

Recommended Application Scenarios for 3-Bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 888415-07-4)


Antibacterial Drug Discovery: MRSA and Gram-Positive Pathogen Screening

Based on class-level evidence that halogenated N-(1,3,4-oxadiazol-2-yl)benzamides are privileged antibacterial scaffolds with potent activity against MRSA, VRE, and other drug-resistant Gram-positive pathogens [1], CAS 888415-07-4 is recommended for inclusion in antibacterial screening panels. The meta-bromo substitution pattern is supported by SAR data showing that meta-substituted derivatives can achieve up to 32-fold enhanced potency [2]. Researchers should prioritize this specific isomer for minimum inhibitory concentration (MIC) determination against MRSA clinical isolates and biofilm eradication assays.

Antitubercular Lead Optimization: M. tuberculosis Growth Inhibition Studies

The 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl core has been validated as an antitubercular pharmacophore, with related carboxamide derivatives demonstrating M. tuberculosis growth inhibition across multiple cell lines [1]. The 3-bromobenzamide variant (CAS 888415-07-4) represents a novel substitution pattern not previously evaluated in the published antitubercular oxadiazole series, offering an opportunity for SAR expansion. Recommended assays include MIC determination against drug-susceptible and drug-resistant M. tuberculosis strains.

Regioisomeric SAR Studies: Bromine Position-Effect Mapping

The existence of three well-characterized positional isomers (2-bromo [CID 3315017], 3-bromo [CAS 888415-07-4], and 4-bromo [CAS 888415-04-1]) with identical molecular formula and computed physicochemical properties [1] [2] makes this compound series an ideal system for systematic bromine position-effect SAR studies. Differences in biological activity can be confidently attributed to regioisomerism rather than bulk property differences. Parallel testing of all three isomers against a panel of biological targets is recommended to establish position-specific activity fingerprints.

Chemical Probe Development: Bromodomain and Epigenetic Target Screening

Given that closely related oxadiazole benzamide analogs have been evaluated in bromodomain binding assays, including BRD4 and BRD2 [1], CAS 888415-07-4 may serve as a starting point for developing bromodomain-targeting chemical probes. The meta-bromo substitution offers a distinct geometry compared to the 2-bromo and 4-bromo analogs, potentially enabling selective engagement of specific bromodomain pockets. Researchers are advised to conduct initial screening against bromodomain protein panels and compare results with the other positional isomers.

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